4-[(2-Methylacryloyl)amino]butanoic acid
Description
Properties
CAS No. |
59178-91-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h1,3-5H2,2H3,(H,9,12)(H,10,11) |
InChI Key |
LHVQJZCUVLPWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| This compound | Not provided¹ | Not provided¹ | Carboxylic acid, α,β-unsaturated amide | Reactive for polymerization |
| 4-[Allyl(nitroso)amino]butanoic acid | C₇H₁₂N₂O₃ | 172.184 | Carboxylic acid, nitroso, allyl amine | Nitroso group (potential mutagen) |
| 4-(Dimethylamino)butanoic acid hydrochloride | C₆H₁₃NO₂·HCl | ~179.64² | Carboxylic acid, tertiary amine, HCl salt | Enhanced solubility in polar solvents |
| 4-(4-[3-[(2',4'-Difluoro[1,1'-biphenyl]-4-yl)oxy]propyl]phenyl)-2-methylbutanoic acid | C₂₆H₂₆F₂O₃ | 424.492 | Carboxylic acid, difluorobiphenyl ether | Likely pharmaceutical applications |
¹Data inferred from structural analogs; ²Calculated from molecular formula.
Key Observations:
Functional Group Diversity: The target compound’s α,β-unsaturated amide group enables Michael addition or radical polymerization, distinguishing it from the nitroso group in 4-[Allyl(nitroso)amino]butanoic acid (associated with mutagenicity ) and the dimethylamino group in 4-(Dimethylamino)butanoic acid hydrochloride (enhanced basicity and solubility ).
Molecular Weight and Complexity :
- The fluorinated biphenyl derivative (MW 424.492) is significantly larger and more lipophilic than the other compounds, aligning with its probable role in targeting hydrophobic biological interfaces .
- The nitroso-containing analog (MW 172.184) is the smallest, which may favor metabolic instability but enhance reactivity in synthetic pathways .
Applications: this compound: Likely used in stimuli-responsive hydrogels or drug conjugates due to its polymerizable acryloyl group. 4-[Allyl(nitroso)amino]butanoic acid: Limited to specialized synthetic intermediates (e.g., nitroso transfer reactions) but restricted by toxicity concerns . 4-(Dimethylamino)butanoic acid hydrochloride: Utilized in peptide synthesis or as a pH-sensitive carrier in nanomedicine .
Research Findings and Trends
- Synthetic Utility : The acryloyl and allyl groups in these compounds enable modular functionalization, but the nitroso group’s instability limits its broader use .
- Pharmacological Potential: Fluorinated and aromatic-substituted derivatives (e.g., the biphenyl compound in ) dominate recent drug discovery efforts, whereas simpler analogs like the dimethylamino derivative serve as solubility enhancers .
- Safety Profiles: Nitroso compounds require stringent handling due to genotoxicity risks, whereas acryloyl derivatives prioritize controlled polymerization to avoid unintended crosslinking .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 4-[(2-Methylacryloyl)amino]butanoic acid?
Answer: Synthesis optimization requires careful selection of coupling agents and reaction conditions. For analogous compounds (e.g., chromen or sulfonamide derivatives), methods involve:
- Stepwise functionalization : Protecting the amino group of butanoic acid before introducing the 2-methylacryloyl moiety to avoid side reactions .
- Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation, with monitoring via TLC or HPLC to track reaction progress .
- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Characterization should combine spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm the presence of the 2-methylacryloyl group (e.g., vinyl protons at δ 5.5–6.5 ppm) and butanoic acid backbone .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (expected [M+H] for CHNO: 184.09) .
- FTIR : Peaks at ~1700 cm (C=O stretch for acid and acryloyl groups) .
Advanced Research Questions
Q. Q3. How does stereochemistry at the acryloyl group influence the biological activity of this compound?
Answer: Stereochemistry can critically affect target binding. For example:
- (R)- vs. (S)-isomers : In similar compounds (e.g., chromen derivatives), enantiomers show differential inhibition of cyclooxygenase-2 (COX-2) due to steric hindrance in the active site .
- Experimental validation : Chiral HPLC or enzymatic resolution to isolate isomers, followed by assays (e.g., COX-2 inhibition or cellular uptake studies) .
Q. Q4. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
Answer: Contradictory stability profiles (e.g., degradation in acidic vs. neutral buffers) may arise from:
- Hydrolysis susceptibility : The acryloyl group is prone to hydrolysis at extremes of pH. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products (e.g., free butanoic acid) .
- Buffer selection : Use phosphate buffers (pH 6–8) for storage, avoiding Tris or acetate buffers that may catalyze degradation .
Q. Q5. How can computational modeling predict the binding affinity of this compound to inflammatory targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or NF-κB). For sulfonamide analogs, hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 are critical .
- MD simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
Q. Q6. What methodological challenges arise in analyzing structure-activity relationships (SAR) for this compound?
Answer: Key challenges include:
- Conformational flexibility : The acryloyl group may adopt multiple orientations, complicating SAR. Use constrained analogs (e.g., cyclopropane derivatives) to isolate bioactive conformers .
- Data normalization : Account for batch-to-batch variability in purity via LC-MS validation before biological testing .
Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?
Answer: Yield variations (e.g., 60% vs. 85%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
